Sar-arg-val-tyr-ile-his-pro-NH2
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Overview
Description
Sar-arg-val-tyr-ile-his-pro-NH2 is a peptide compound with the molecular formula C40H63N13O8 and a molar mass of 854.01 g/mol . This compound is composed of a sequence of amino acids: sarcosine (sar), arginine (arg), valine (val), tyrosine (tyr), isoleucine (ile), histidine (his), and proline (pro), ending with an amide group (NH2) . Peptides like this one are of significant interest in various fields due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sar-arg-val-tyr-ile-his-pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (sarcosine) is attached to the resin.
Coupling of subsequent amino acids: Each subsequent amino acid (arginine, valine, tyrosine, isoleucine, histidine, and proline) is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Large-scale SPPS: Using automated synthesizers to perform the coupling and deprotection steps.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Characterization: The final product is characterized using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions
Sar-arg-val-tyr-ile-his-pro-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like DIC and HOBt are used for amino acid substitution.
Major Products Formed
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
Sar-arg-val-tyr-ile-his-pro-NH2 has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of sar-arg-val-tyr-ile-his-pro-NH2 involves its interaction with specific molecular targets and pathways. For example, peptides can interact with cell surface receptors, enzymes, or ion channels to exert their effects. The specific amino acid sequence of this compound allows it to bind to target proteins and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Sar-arg-val-tyr-ile-his-pro-NH2 can be compared with other similar peptides, such as:
Sar-arg-val-tyr-ile-his-pro-phe: Similar structure but with an additional phenylalanine residue.
Val-tyr-ile-his-pro-NH2: Lacks the sarcosine and arginine residues.
Ile-arg-trp: Contains different amino acids but shares some structural similarities.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N13O8/c1-6-23(4)33(38(60)50-29(18-25-19-45-21-47-25)39(61)53-16-8-10-30(53)34(41)56)52-36(58)28(17-24-11-13-26(54)14-12-24)49-37(59)32(22(2)3)51-35(57)27(48-31(55)20-44-5)9-7-15-46-40(42)43/h11-14,19,21-23,27-30,32-33,44,54H,6-10,15-18,20H2,1-5H3,(H2,41,56)(H,45,47)(H,48,55)(H,49,59)(H,50,60)(H,51,57)(H,52,58)(H4,42,43,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJJHCAFCXYZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N13O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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